N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-17-13(21)7-10-9-25-16(19-10)20-14(22)12-3-2-5-18-15(12)24-11-4-6-23-8-11/h2-3,5,9,11H,4,6-8H2,1H3,(H,17,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLQOJRGXHKWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 364.42 g/mol. The compound features a thiazole ring, a nicotinamide moiety, and a tetrahydrofuran ether group, contributing to its unique biological properties.
Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₃S |
| Molecular Weight | 364.42 g/mol |
| CAS Number | 1170891-06-1 |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with specific enzymes or receptors. Compounds with similar structural motifs often exhibit enzyme inhibition or modulation of receptor activity, which can lead to various therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, derivatives related to the thiazole structure have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that compounds with thiazole moieties could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Case Study Example:
In a study examining thiazolidin derivatives, certain compounds demonstrated IC50 values lower than standard chemotherapeutics like cisplatin against HeLa and K562 cell lines, indicating strong anticancer activity .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that some compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings:
A recent study found that specific thiazole compounds inhibited bacterial growth effectively, showcasing their potential as new antibiotic agents .
Biological Activity Overview
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s closest analogs share the thiazole or thiazolidinone core with variations in substituents and appended moieties:
Key Observations :
- Thiazolidinone vs. Thiazole: Compounds with thiazolidinone cores (e.g., 6a, 6b) exhibit antimicrobial activity, while thiazole derivatives (e.g., ’s 6a) focus on structural diversity for kinase targeting .
- Substituent Impact : Chlorophenyl groups (6b) enhance antimicrobial potency compared to unsubstituted phenyl analogs (6a) . The tetrahydrofuran-3-yloxy group in the target compound may improve solubility or metabolic stability compared to benzyloxy () or coumarin () substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
